molecular formula C12H12ClNO B7673425 5-Chloro-8-propoxyquinoline

5-Chloro-8-propoxyquinoline

Cat. No.: B7673425
M. Wt: 221.68 g/mol
InChI Key: FMJKPVGWYYIWSM-UHFFFAOYSA-N
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Description

5-Chloro-8-propoxyquinoline is a halogenated quinoline derivative featuring a chlorine atom at the 5-position and a propoxy (–OCH₂CH₂CH₃) group at the 8-position of the quinoline ring. Quinoline derivatives are renowned for their diverse applications in medicinal chemistry, coordination chemistry, and materials science due to their planar aromatic structure and ability to chelate metal ions .

Properties

IUPAC Name

5-chloro-8-propoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-2-8-15-11-6-5-10(13)9-4-3-7-14-12(9)11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJKPVGWYYIWSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-propoxyquinoline typically involves the chlorination of 8-hydroxyquinoline followed by the introduction of a propoxy group. One common method includes:

    Chlorination: 8-hydroxyquinoline is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 5-position.

    Propoxylation: The chlorinated intermediate is then reacted with propyl alcohol in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-propoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Chloro-8-propoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-propoxyquinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

8-Substituted Quinoline Derivatives

Alkoxy Derivatives
  • 8-Methoxyquinoline-5-sulfonyl chloride: This derivative contains a methoxy (–OCH₃) group at position 8 and a sulfonyl chloride (–SO₂Cl) at position 5. The sulfonyl chloride group increases reactivity, making it a precursor for sulfonamide-based pharmaceuticals. However, the methoxy group reduces solubility in polar solvents compared to the propoxy analog .
  • 5-Chloro-7-phenyl-8-isopropoxyquinoline: The isopropoxy group (–OCH(CH₃)₂) introduces steric hindrance, which may reduce metabolic degradation compared to the linear propoxy chain in 5-chloro-8-propoxyquinoline. This compound also features a phenyl group at position 7, enhancing π-π stacking interactions in material science applications .
Hydroxy and Chloro Variations
  • 5-Chloro-8-hydroxyquinoline: A well-studied antimicrobial and metal-chelating agent.
  • 5,7-Dichloro-8-hydroxyquinoline (Chloroxine): The additional chlorine at position 7 increases electronegativity, improving antimicrobial activity but reducing solubility (e.g., 0.08 g/L in acetonitrile at 298 K) compared to 5-chloro-8-hydroxyquinoline .
Functional Group Variations
  • 5-Chloroquinoline-8-carbaldehyde: The aldehyde group (–CHO) at position 8 allows for Schiff base formation, useful in synthesizing coordination polymers. However, the aldehyde’s polarity reduces lipophilicity compared to the propoxy group .
  • 5-Chloroquinoline-8-sulfonamide: The sulfonamide (–SO₂NH₂) group enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition. Its solubility in aqueous media exceeds that of alkoxy derivatives .

Physicochemical Properties

Solubility Trends (Data from ):

Compound Solubility in Acetonitrile (g/L, 298 K) Solubility in NMP (g/L, 298 K)
5-Chloro-8-hydroxyquinoline 0.12 12.45
5,7-Dichloro-8-hydroxyquinoline 0.08 9.87
This compound (inferred) ~0.05–0.10 (predicted) ~8.0–10.0 (predicted)

Alkoxy groups (e.g., propoxy) generally reduce aqueous solubility but enhance solubility in non-polar solvents like toluene compared to hydroxylated analogs .

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